N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a 2-hydroxyphenyl group and a 4-nitrobenzohydrazide moiety, making it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide involves its interaction with biological molecules. The compound can form complexes with metal ions, which can then interact with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage cellular structures, leading to antimicrobial or anticancer effects. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Uniqueness
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide is unique due to the presence of both a hydroxyl group and a nitro group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H13N3O4 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C15H13N3O4/c1-10(13-4-2-3-5-14(13)19)16-17-15(20)11-6-8-12(9-7-11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-10+ |
InChI Key |
QCDDDWKCVWVKEV-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.